molecular formula C6H6N2O4 B2981169 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid CAS No. 1123546-30-4

6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid

Cat. No.: B2981169
CAS No.: 1123546-30-4
M. Wt: 170.124
InChI Key: ZXIMJWDECSGSPN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with methoxy and hydroxy substituents. One common method involves the condensation of 2-methoxypyrimidine-4-carboxylic acid with hydroxylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a pyrimidine ketone, while reduction of the carboxylic acid group may produce a pyrimidine alcohol .

Scientific Research Applications

6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The carboxylic acid group can also form ionic bonds with target molecules, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid is unique due to the presence of both hydroxy and methoxy groups on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-methoxy-6-oxo-1H-pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6-7-3(5(10)11)2-4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIMJWDECSGSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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